molecular formula C12H11NO2 B074539 1H-Pyrrole-2,5-dione, 1-(2,6-dimethylphenyl)- CAS No. 1206-49-1

1H-Pyrrole-2,5-dione, 1-(2,6-dimethylphenyl)-

Cat. No. B074539
CAS RN: 1206-49-1
M. Wt: 201.22 g/mol
InChI Key: VMDQUQBEIFMAIC-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione derivatives have been the subject of numerous studies due to their unique chemical properties and potential applications in various fields.

Synthesis Analysis

  • Synthesis of 1H-pyrrole-2,5-dione derivatives involves multi-component reactions, often catalyzed by palladium or natural hydroxyapatite, as demonstrated in the synthesis of new pyrrole derivatives (Louroubi et al., 2019).
  • Combinatorial synthesis methods have also been employed for creating pyrrolo[3,2-f]quinoline and pyrrolo[3,2-a]acridine derivatives (Zhou et al., 2013).

Molecular Structure Analysis

  • The molecular structures of 1H-pyrrole-2,5-dione derivatives have been studied extensively using spectroscopic techniques and X-ray crystallography, revealing diverse bonding and geometric configurations (Singh et al., 2013).

Chemical Reactions and Properties

Physical Properties Analysis

  • The solubility and solvent effects of these compounds have been quantitatively analyzed, with findings showing significant solubility variations across different solvents (Li et al., 2019).

Chemical Properties Analysis

  • 1H-pyrrole-2,5-dione derivatives are known for their diverse chemical properties, including electrophilic, nucleophilic, and redox behaviors (Igarashi et al., 2006).

Scientific Research Applications

Corrosion Inhibition

1H-Pyrrole-2,5-dione derivatives have been identified as efficient organic inhibitors for carbon steel corrosion in hydrochloric acid media. Studies have demonstrated that these derivatives significantly increase inhibition efficiency with concentration, showcasing their potential in protecting metals against corrosion in industrial settings (Zarrouk et al., 2015).

Anti-Inflammatory and Antimicrobial Properties

Research has synthesized new 1H-Pyrrole-2,5-dione derivatives with potential anti-inflammatory and antimicrobial activities. These compounds have shown significant inhibition of pro-inflammatory cytokines and the proliferation of human peripheral blood mononuclear cells, as well as antibacterial activity against various strains, indicating their usefulness in medical and pharmaceutical research (Paprocka et al., 2022).

Luminescent Materials

The synthesis and characterization of polymers containing the 1H-Pyrrole-2,5-dione unit have revealed materials with strong fluorescence and potential for application in optoelectronic devices. These materials exhibit strong fluorescence with high quantum yields, making them suitable for applications in organic light-emitting diodes (OLEDs) and other photonic devices (Zhang & Tieke, 2008).

Organic Photovoltaics (OPVs)

1H-Pyrrole-2,5-dione derivatives have been explored as electron-deficient units in the generation of donor materials for organic photovoltaic cells (OPVs). These derivatives have shown promising results in enhancing the performance of OPVs, indicating their potential in renewable energy technologies (Song et al., 2013).

Organic Semiconductors

Copolymers based on 1H-Pyrrole-2,5-dione have been utilized in the construction of organic semiconductors with applications in organic thin-film transistors (OTFTs). These materials have exhibited promising charge transport performance, highlighting their potential in the field of organic electronics (Guo, Sun, & Li, 2014).

Safety And Hazards

The compound is labeled with the GHS07 and GHS05 hazard pictograms, indicating that it can cause skin irritation, eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(2,6-dimethylphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-4-3-5-9(2)12(8)13-10(14)6-7-11(13)15/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDQUQBEIFMAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883667
Record name 1H-Pyrrole-2,5-dione, 1-(2,6-dimethylphenyl)-
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Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrole-2,5-dione, 1-(2,6-dimethylphenyl)-

CAS RN

1206-49-1
Record name N-(2,6-Dimethylphenyl)maleimide
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Record name 1-(2,6-Dimethylphenyl)pyrrole-2,5-dione
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Record name 1H-Pyrrole-2,5-dione, 1-(2,6-dimethylphenyl)-
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Record name 1-(2,6-DIMETHYLPHENYL)PYRROLE-2,5-DIONE
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